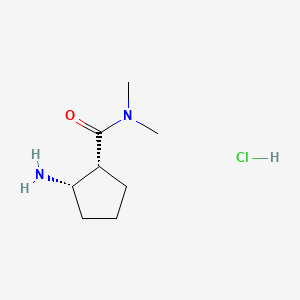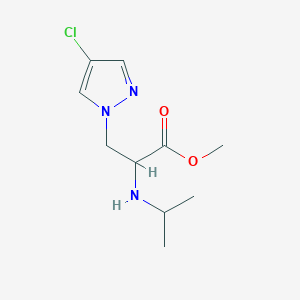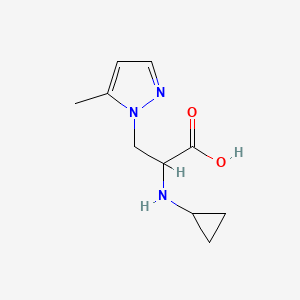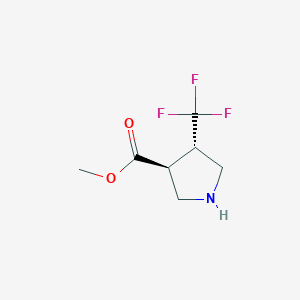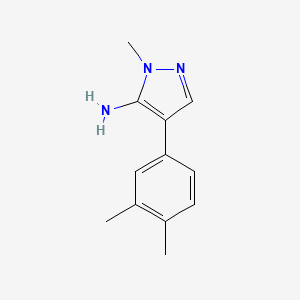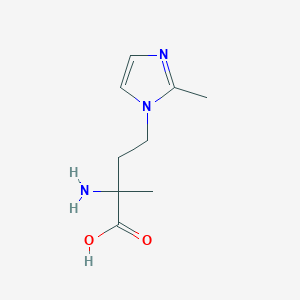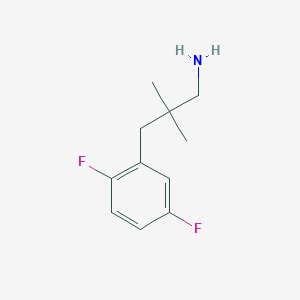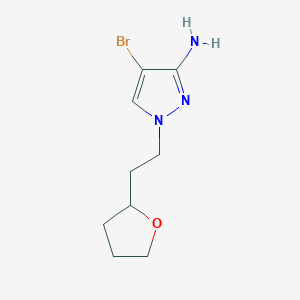
4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 4th position and a tetrahydrofuran-2-yl ethyl group at the 1st position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide.
Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.
Introduction of the Tetrahydrofuran-2-yl Ethyl Group: This step involves the alkylation of the brominated pyrazole with tetrahydrofuran-2-yl ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The tetrahydrofuran-2-yl ethyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.
Oxidation Products: Oxidation can yield oxides or ketones.
Reduction Products: Reduction can yield primary or secondary amines or alcohols.
Scientific Research Applications
4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the tetrahydrofuran-2-yl ethyl group can influence the compound’s binding affinity and selectivity. The exact molecular pathways involved would depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-indole: Contains an indole ring, which is a fused ring system with different electronic properties.
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrrole: Contains a pyrrole ring, which is another five-membered heterocycle but with different nitrogen positioning.
Uniqueness
4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the bromine atom and the tetrahydrofuran-2-yl ethyl group on the pyrazole ring. This unique structure can confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H14BrN3O |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-bromo-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3O/c10-8-6-13(12-9(8)11)4-3-7-2-1-5-14-7/h6-7H,1-5H2,(H2,11,12) |
InChI Key |
RAGIYWJEHPQTER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


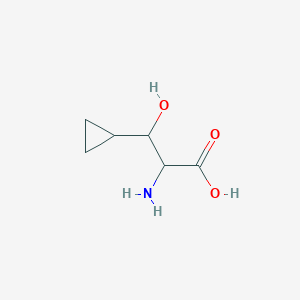
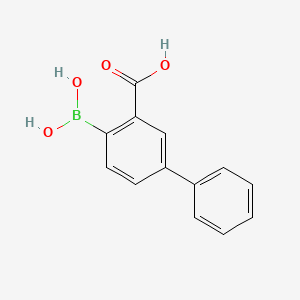
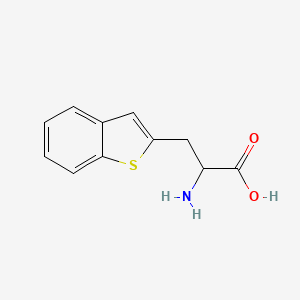

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid](/img/structure/B13623280.png)

